molecular formula C10H15NO2 B14866018 (1S,3R)-3-Amino-1-phenyl-1,4-butanediol

(1S,3R)-3-Amino-1-phenyl-1,4-butanediol

Cat. No.: B14866018
M. Wt: 181.23 g/mol
InChI Key: ACQOCBCVBZQPAR-ZJUUUORDSA-N
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Description

(1S,3R)-3-Amino-1-phenyl-1,4-butanediol is a chiral diol derivative featuring a primary amine at the C3 position and a phenyl group at the C1 position. Though direct references to this compound are absent in the provided evidence, insights can be drawn from structurally related 1,4-butanediol derivatives.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S,3R)-3-amino-1-phenylbutane-1,4-diol

InChI

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2/t9-,10+/m1/s1

InChI Key

ACQOCBCVBZQPAR-ZJUUUORDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C[C@H](CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also results in high yields of the target compound .

Industrial Production Methods

Industrial production of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques are common in industrial settings to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-1-phenylbutane-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol, such as ketones, aldehydes, alcohols, and substituted amines. These products have diverse applications in pharmaceuticals and chemical research.

Scientific Research Applications

(1S,3R)-3-Amino-1-phenylbutane-1,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

(2R,3R)-2,3-Dimethyl-1,4-butanediol

Structural Differences :

  • Substituents: Two methyl groups at C2 and C3 vs. amino (C3) and phenyl (C1) groups in the target compound.
  • Symmetry: C2-symmetric vs. asymmetric due to phenyl group.

Functional Implications :

  • Applications: (2R,3R)-2,3-Dimethyl-1,4-butanediol is used in asymmetric catalyst synthesis and natural product studies due to its rigidity and symmetry . The target compound’s amino and phenyl groups may enable applications in chiral ligand design or bioactive molecule synthesis.
  • Synthesis : Both require enantioselective methods. The dimethyl derivative employs chiral auxiliaries (e.g., Evans auxiliary) , while the target compound’s synthesis would likely require protection/deprotection strategies for the amine.

Data Comparison :

Property (2R,3R)-2,3-Dimethyl-1,4-butanediol (1S,3R)-3-Amino-1-phenyl-1,4-butanediol
Symmetry C2-symmetric Asymmetric
Key Functional Groups Methyl groups Amino, phenyl
Stereocontrol Evans auxiliary Likely chiral catalysts/auxiliaries
Applications Catalysts, natural products Pharmaceuticals, ligands

1,4-Butanediol (BDO)

Structural Differences :

  • No substituents vs. amino and phenyl groups.

Functional Implications :

  • Reactivity: BDO is a simple diol used in polyesters (e.g., PBT) and polyurethanes . The target compound’s amino group could introduce crosslinking or dynamic bonding in polymers, while the phenyl group may enhance rigidity.
  • Solubility : BDO is hydrophilic (LogP = -0.88 ), whereas the target compound’s phenyl group likely increases LogP, reducing water solubility.

Data Comparison :

Property 1,4-Butanediol (1S,3R)-3-Amino-1-phenyl-1,4-butanediol
LogP -0.88 Estimated >1.5 (due to phenyl)
Primary Uses PBT, polyurethanes Specialty polymers, pharmaceuticals
Functional Groups Hydroxyl Hydroxyl, amino, phenyl

TDI-Based Prepolymer Chain Extenders (e.g., TDI-1,4-butanediol)

Structural Context :

  • TDI-1,4-butanediol is a urethane prepolymer .

Functional Implications :

  • Polymer Properties : Urea linkages (from amines) are stronger than urethanes (from alcohols) , suggesting the target compound could yield polymers with higher thermal stability or toughness.

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